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Abstract
AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1

(MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis.

Developed as a potential therapeutic agent for obesity, AZD1979 emerged from a lead

optimization program focused on enhancing physicochemical properties to ensure central

nervous system (CNS) exposure while minimizing off-target effects. Preclinical studies in diet-

induced obese (DIO) mice and beagle dogs demonstrated that AZD1979 effectively reduces

body weight by decreasing food intake and preserving energy expenditure. Despite promising

preclinical data, the clinical development of AZD1979 was halted during Phase 1 trials. This

document provides a comprehensive technical overview of the discovery, mechanism of action,

and preclinical development of AZD1979, including detailed experimental protocols and a

summary of key quantitative data.

Introduction
The Melanin-concentrating hormone (MCH) system is a key regulator of feeding behavior and

energy balance. MCH, a neuropeptide, exerts its effects through two G protein-coupled

receptors, MCHR1 and MCHR2.[1][2][3] MCHR1 is the primary receptor in mammals and is

predominantly expressed in the CNS.[2] Antagonism of MCHR1 has been a therapeutic

strategy for the treatment of obesity.[1][2][3]
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AZD1979 was identified through a drug discovery program aimed at developing a potent and

selective MCHR1 antagonist with favorable pharmacokinetic properties for CNS penetration.[4]

[5][6] The lead optimization process focused on reducing lipophilicity and mitigating off-target

activities, such as interactions with the hERG channel.[4][5][7] This effort led to the discovery of

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-

methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, designated as AZD1979.[4][5]

Mechanism of Action and Signaling Pathway
AZD1979 functions as a competitive antagonist at the MCHR1. The MCHR1 is known to couple

to Gi, Go, and Gq proteins.[2] Upon binding of the endogenous agonist, MCH, the receptor

activates these G proteins, initiating downstream signaling cascades that ultimately lead to an

increase in appetite (orexigenic effect). AZD1979 blocks the binding of MCH to MCHR1,

thereby inhibiting this signaling pathway and reducing food intake.
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Figure 1: MCHR1 Signaling Pathway and AZD1979's Mechanism of Action.

Preclinical Pharmacology
The efficacy of AZD1979 was evaluated in several preclinical models, primarily in diet-induced

obese (DIO) mice and beagle dogs. These studies consistently demonstrated a dose-

dependent reduction in body weight.

In Vitro Profile
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AZD1979 is a potent antagonist of the human MCHR1, with a pA2 of approximately 7.9. It

exhibits high selectivity for MCHR1 over other receptors, including MCHR2.

Parameter Value Species Assay

IC50 ~12 nM Human, Mouse GTPγS Activity Assay

Ki ~12.1 nM Human
Radioligand Binding

Assay

Ki (GTPγS) 5.1 nM Human GTPγS Binding Assay

MCHR2 Activity IC50 > 40 µM Human Ca2+ FLIPR Assay

Table 1: In Vitro Potency and Selectivity of AZD1979.[4][8][9]

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
In DIO mice, oral administration of AZD1979 led to a significant and dose-dependent reduction

in body weight.[3][6] This effect was primarily due to a decrease in fat mass, with no significant

change in lean body mass.[6] The weight loss was attributed to a combination of reduced food

intake and the preservation of energy expenditure.[3][6][10]

Dose (µmol/kg,
p.o., twice daily)

Body Weight
Change (%)

Fat Mass Change
(%)

Food Intake
Change (%)

20 Significant Reduction Significant Reduction Reduction

40 Greater Reduction Greater Reduction Greater Reduction

60 Maximal Reduction Maximal Reduction Maximal Reduction

Table 2: Summary of AZD1979 Efficacy in DIO Mice after 21 Days of Treatment.[6]

In Vivo Efficacy in Dogs
AZD1979 was also evaluated in beagle dogs, a species that, like humans, expresses both

MCHR1 and MCHR2.[3][6] A 28-day study with once-daily oral dosing showed a dose-
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dependent decrease in body weight, confirming the efficacy of MCHR1 antagonism in a non-

rodent species with both receptor subtypes.[6]

Dose (µmol/kg, p.o., once daily) Body Weight Change (%)

22 Reduction

65 Greater Reduction

216 Maximal Reduction

Table 3: Effect of AZD1979 on Body Weight in Beagle Dogs after 28 Days.[6]

Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
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Analyze data to determine
IC50 of AZD1979
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Figure 2: Workflow for the [35S]GTPγS Binding Assay.

Protocol:

Membrane Preparation: Cell membranes expressing recombinant human MCHR1 are

prepared and stored at -80°C.
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Assay Buffer: The assay is conducted in a buffer containing HEPES, NaCl, MgCl₂, and GDP.

Incubation: Membranes are incubated with a fixed concentration of MCH (agonist) and

varying concentrations of AZD1979 in the presence of [³⁵S]GTPγS.

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber

filters to separate bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of AZD1979 that inhibits 50% of the specific binding of

[³⁵S]GTPγS (IC₅₀) is calculated.

Ex Vivo Receptor Occupancy Assay
This assay determines the extent to which AZD1979 binds to MCHR1 in the brain after in vivo

administration.
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Administer AZD1979 orally
to mice at various doses

Euthanize mice at a specific time point
and harvest brains

Prepare thin coronal brain sections
using a cryostat

Incubate brain sections with a
radiolabeled MCHR1 ligand

Wash sections to remove
unbound radioligand

Expose sections to film or a
phosphorimager to visualize binding

Quantify receptor occupancy by
comparing binding in treated vs.

vehicle animals
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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